molecular formula C17H24BrN3O2S B4368145 N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-(SEC-BUTYL)-N~1~-METHYL-1-BENZENESULFONAMIDE

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-(SEC-BUTYL)-N~1~-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4368145
M. Wt: 414.4 g/mol
InChI Key: SKLDCDWZGSUPDZ-UHFFFAOYSA-N
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Description

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-(SEC-BUTYL)-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring substituted with a bromine atom and an ethyl group, linked to a benzenesulfonamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-(SEC-BUTYL)-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by bromination to introduce the bromine atom at the desired position . The ethyl group can be introduced via alkylation reactions.

The benzenesulfonamide moiety is prepared separately, often through sulfonation of a suitable aromatic compound followed by amination. The final step involves coupling the pyrazole derivative with the benzenesulfonamide under appropriate conditions, such as using a base like triethylamine in an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-(SEC-BUTYL)-N~1~-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and an organic solvent.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrazole derivative, while coupling reactions can produce more complex biaryl structures.

Mechanism of Action

The mechanism of action of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-(SEC-BUTYL)-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-(SEC-BUTYL)-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the bromine atom and the sec-butyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis .

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from organic chemistry to medicinal research.

Properties

IUPAC Name

N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-4-butan-2-yl-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O2S/c1-5-13(3)14-7-9-15(10-8-14)24(22,23)20(4)12-17-16(18)11-21(6-2)19-17/h7-11,13H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLDCDWZGSUPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=NN(C=C2Br)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-(SEC-BUTYL)-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-(SEC-BUTYL)-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-(SEC-BUTYL)-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-(SEC-BUTYL)-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-(SEC-BUTYL)-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-(SEC-BUTYL)-N~1~-METHYL-1-BENZENESULFONAMIDE

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